Etintidine - 69539-53-3

Etintidine

Catalog Number: EVT-1785179
CAS Number: 69539-53-3
Molecular Formula: C12H16N6S
Molecular Weight: 276.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etintidine is a compound that belongs to the class of histamine H2 receptor antagonists, which are primarily used to reduce stomach acid production. It is structurally related to ranitidine, another well-known H2 blocker. Etintidine's mechanism of action involves blocking the action of histamine on H2 receptors located in the stomach lining, thereby decreasing gastric acid secretion. This property makes it useful in treating conditions such as peptic ulcers and gastroesophageal reflux disease.

Source

Etintidine was first synthesized in the 1970s as part of a broader effort to develop more effective treatments for acid-related disorders. Its synthesis and pharmacological properties have been explored in various studies, highlighting its potential benefits and applications in clinical settings.

Classification

Etintidine is classified as an antihistamine and specifically as an H2 receptor antagonist. This classification places it within a group of medications that inhibit the action of histamine at specific receptor sites, which is crucial for managing conditions associated with excessive stomach acid.

Synthesis Analysis

Methods

The synthesis of Etintidine typically involves several key steps that focus on creating the compound's unique structure. One common method includes the reaction of specific acyl derivatives with appropriate amines under controlled conditions to yield the desired product.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available precursors such as 2-mercapto-1-methylimidazole or similar compounds.
  2. Reactions: The process may involve acylation reactions where acyl chlorides react with amines, followed by purification steps such as recrystallization or chromatography to isolate Etintidine.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Etintidine has a complex molecular structure characterized by a thiazole ring and a substituted imidazole moiety, which are critical for its biological activity. The molecular formula is C13H16N4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 252.36 g/mol
  • Melting Point: Typically ranges between 150-155 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide, but less soluble in water.
Chemical Reactions Analysis

Reactions

Etintidine undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties. Key reactions include:

  1. Acylation: Reaction with acyl chlorides to form amides.
  2. Reduction: Possible reduction reactions that can alter functional groups within the molecule.
  3. Hydrolysis: Under certain conditions, hydrolysis can occur, affecting the stability and activity of the compound.

Technical Details

The reactivity of Etintidine can be influenced by factors such as pH, temperature, and the presence of catalysts during synthesis or degradation processes.

Mechanism of Action

Process

Etintidine exerts its pharmacological effects by selectively binding to histamine H2 receptors on parietal cells in the gastric mucosa. This binding inhibits histamine-induced gastric acid secretion.

Data

  • Inhibition Constant (Ki): Studies suggest that Etintidine has a Ki value comparable to other H2 antagonists, indicating its potency in blocking histamine action.
  • Pharmacodynamics: The onset of action typically occurs within one hour after administration, with effects lasting several hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.

Chemical Properties

  • pKa Value: Approximately 7.0, indicating its behavior as a weak base.
  • Reactivity: Can react with strong acids or bases; care must be taken during formulation to avoid degradation.
Applications

Etintidine is primarily used in scientific research and clinical practice for:

  • Treatment of Peptic Ulcers: Reducing gastric acidity helps promote healing.
  • Management of Gastroesophageal Reflux Disease: Alleviates symptoms by decreasing acid exposure in the esophagus.
  • Research Applications: Used in studies exploring new formulations or combinations with other therapeutic agents to enhance efficacy or reduce side effects.
Introduction to Etintidine: Historical Context and Development Rationale

Emergence as a Histamine H₂-Receptor Antagonist in Antiulcer Therapy

Etintidine emerged in the early 1980s as a deliberate effort to overcome limitations of first-generation histamine H₂-receptor antagonists, particularly cimetidine. Pioneering research aimed to enhance gastric acid suppression while minimizing off-target interactions. As a competitive antagonist, etintidine binds reversibly to H₂ receptors on parietal cells, inhibiting histamine-stimulated cAMP production and subsequent proton pump activation [2]. Its design focused on optimizing molecular interactions with the H₂ receptor, resulting in a 4.6-fold higher potency than cimetidine in isolated guinea pig atrium preparations (pA₂ = 7.18 vs. cimetidine's pA₂ = 6.51) [2] [3]. This increased affinity translated to superior in vivo efficacy, with etintidine demonstrating 2.0-fold greater inhibition of betazole-stimulated acid output in chronic gastric fistula dog models (ED₅₀ = 1.8 mg/kg) compared to cimetidine [2].

The molecular structure of etintidine incorporated strategic modifications to reduce interactions with cytochrome P450 enzymes—a significant drawback of cimetidine that caused frequent drug interactions [7]. Preclinical profiling confirmed etintidine exhibited minimal interference with α₁, α₂, cholinergic, and neuroleptic receptors in vitro, suggesting a potentially improved safety profile [2]. Additionally, etintidine showed reduced impact on serum prolactin elevation and hexobarbital sleep-time prolongation in rats compared to cimetidine, further supporting its therapeutic promise [2].

Table 1: Comparative Pharmacological Profile of Etintidine vs. Cimetidine

ParameterEtintidineCimetidineRatio (Etintidine:Cimetidine)
Guinea Pig Atrium pA₂7.186.514.6x ↑ potency
Rabbit Parietal Cell pA₂6.51-2.2x ↑ potency
Acid Inhibition (Dog ED₅₀)1.8 mg/kgHigher dose2.0x ↑ efficacy
Prolactin ElevationModerateSignificantReduced effect
CYP450 InhibitionMinimalStrongReduced interaction potential

Source: [2] [3]

Comparative Evolution Among Second-Generation H₂ Antagonists

Etintidine occupied a transitional niche between first-generation (cimetidine) and second-generation (ranitidine, tiotidine) H₂ antagonists. Its development reflected a broader trend toward structural diversification to enhance receptor specificity and metabolic stability. When benchmarked against contemporaries, etintidine’s potency ranked below ranitidine and tiotidine but significantly exceeded cimetidine [3]. In conscious Heidenhain pouch dogs, the oral ED₅₀ for histamine-stimulated acid secretion inhibition was 5.4 µmol/kg for etintidine versus 7.1 µmol/kg for cimetidine, 0.74 µmol/kg for ranitidine, and 0.69 µmol/kg for tiotidine [3]. This established a clear potency hierarchy: cimetidine < etintidine < ranitidine < tiotidine [3].

A critical distinction lay in etintidine’s receptor selectivity profile. While it maintained high specificity for H₂ receptors, etintidine exhibited slightly higher affinity for cholinergic receptors (pA₂ = 4.4) compared to cimetidine (pA₂ = 4.2), ranitidine (pA₂ = 4.4), and tiotidine (pA₂ = 3.8) [3]. This pharmacological nuance differentiated it from peers but did not translate to significant clinical parasympathetic effects. Mechanistically, etintidine shared the rapid onset and duration of action characteristic of its class, making it suitable for intermittent dosing [3] [7].

Despite its competitive preclinical profile, etintidine did not achieve clinical adoption. This was partly due to the concurrent rise of ranitidine—which offered superior acid suppression and negligible cholinergic activity—and later, proton pump inhibitors (PPIs) that revolutionized ulcer therapy [9]. Etintidine’s legacy resides in its role as a chemical blueprint demonstrating that structural refinements could incrementally improve antisecretory efficacy while mitigating off-target effects.

Table 2: Evolution of H₂ Antagonists Based on Preclinical Efficacy

CompoundRelative H₂ Potency (vs. Cimetidine)ED₅₀ (µmol/kg) in DogsReceptor SelectivityClinical Adoption
Cimetidine1.0x7.1Moderate CYP450 inhibitionFirst-generation
Etintidine2.2x–4.6x5.4Slight ↑ cholinergic affinityExperimental only
Ranitidine>10x0.74Minimal off-target interactionsSecond-generation
Tiotidine>10x0.69Highest H₂ affinityExperimental only

Source: [2] [3] [7]

Table 3: Key Chemical Identifiers for Etintidine

PropertyIdentifier
IUPAC NameNot explicitly provided in sources
CAS RegistryNot provided in search results
Molecular FormulaNot provided in search results
Development PhasePreclinical (discontinued in 1980s)
Primary IndicationPeptic ulcer disease (investigational)

Source: [2] [3] [7]

Properties

CAS Number

69539-53-3

Product Name

Etintidine

IUPAC Name

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine

Molecular Formula

C12H16N6S

Molecular Weight

276.36 g/mol

InChI

InChI=1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16)

InChI Key

KEDVUOWPLAHMLZ-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N

Synonyms

etintidine
etintidine hydrochloride

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.